1-{4-[2-(Pyridin-2-yl)ethenyl]phenyl}ethan-1-one

continuous-flow chemistry Heck coupling process intensification

1-{4-[2-(Pyridin-2-yl)ethenyl]phenyl}ethan-1-one (CAS 938222-20-9) is a trans‑styrylpyridine derivative bearing a para‑acetyl substituent on the phenyl ring. It belongs to the broader family of 4‑stilbazole analogs that have been investigated as choline acetyltransferase inhibitors and as precursors for nonlinear‑optical chromophores.

Molecular Formula C15H13NO
Molecular Weight 223.27 g/mol
CAS No. 938222-20-9
Cat. No. B12636078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{4-[2-(Pyridin-2-yl)ethenyl]phenyl}ethan-1-one
CAS938222-20-9
Molecular FormulaC15H13NO
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)C=CC2=CC=CC=N2
InChIInChI=1S/C15H13NO/c1-12(17)14-8-5-13(6-9-14)7-10-15-4-2-3-11-16-15/h2-11H,1H3
InChIKeyBCZFVJMVBOLEDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{4-[2-(Pyridin-2-yl)ethenyl]phenyl}ethan-1-one (CAS 938222-20-9) — Procurement-Relevant Identity and Chemical Class


1-{4-[2-(Pyridin-2-yl)ethenyl]phenyl}ethan-1-one (CAS 938222-20-9) is a trans‑styrylpyridine derivative bearing a para‑acetyl substituent on the phenyl ring. It belongs to the broader family of 4‑stilbazole analogs that have been investigated as choline acetyltransferase inhibitors and as precursors for nonlinear‑optical chromophores. The molecule comprises a pyridine ring conjugated to an acetophenone moiety through an ethenyl bridge, yielding a planar π‑system with a calculated logP of 3.45 and a polar surface area (PSA) of 29.96 Ų . This combination of a basic heterocycle, a conjugated vinyl linker, and a reactive acetyl terminus distinguishes it from otherwise similar styrylpyridine or chalcone scaffolds and dictates its behaviour in further synthetic transformations, metal‑coordination chemistry, and biological recognition events [1].

Why Generic Substitution of 1-{4-[2-(Pyridin-2-yl)ethenyl]phenyl}ethan-1-one Is Scientifically Unsound


Styrylpyridine derivatives are not interchangeable: even subtle modifications to the aromatic substituent, the position of the pyridine nitrogen, or the nature of the vinyl linker profoundly alter electronic distribution, molecular planarity, and the capacity for key intermolecular interactions. The para‑acetyl group of CAS 938222-20-9 provides a specific dipole moment and a reactive handle for condensation or coordination chemistry that is absent in analogs bearing methoxy, hydroxy, or unsubstituted phenyl termini [1]. In the context of choline acetyltransferase inhibition, structure‑activity relationship (SAR) studies on analogous styrylpyridines have shown that the presence and position of an electron‑withdrawing acyl substituent directly impact inhibitory potency and enzyme‑binding kinetics [1]. Consequently, generic substitution with a close structural analog (e.g., the corresponding aldehyde, the 3‑pyridyl isomer, or the reduced ethyl‑bridge congener) would introduce uncontrolled changes in logP, PSA, hydrogen‑bonding capability, and reactivity, making the experimental, biological, or materials‑performance outcomes non‑comparable. The quantitative evidence presented in Section 3 substantiates where the acetyl‑substituted trans‑styrylpyridine scaffold offers verifiable differentiation.

Quantitative Differentiation Data for 1-{4-[2-(Pyridin-2-yl)ethenyl]phenyl}ethan-1-one – Head‑to‑Head and Cross‑Study Comparisons


Continuous‑Flow Heck Synthesis Yield: CAS 938222-20-9 vs. Structurally Related Vinylpyridine Products

In a ligand‑free continuous‑flow Heck reaction using monolithic Pd(0) nanoparticles, 1-{4-[2-(pyridin-2-yl)ethenyl]phenyl}ethan-1-one was obtained in 88 % isolated yield from 2‑vinylpyridine and 1-(4-iodophenyl)ethanone. Under identical reactor conditions, the analogous reaction with 4‑iodobenzaldehyde gave a lower yield (approx. 76 %) of the corresponding aldehyde, demonstrating that the acetyl‑substituted aryl iodide provides a higher turnover under flow‑processing conditions. This indicates that for procurement of a vinylpyridine derivative intended for further flow‑based synthesis, CAS 938222-20-9 offers a superior mass‑balance profile over the aldehyde analog [1].

continuous-flow chemistry Heck coupling process intensification

Physicochemical Descriptors (logP and PSA) That Differentiate from Common Analogs

The target compound displays a calculated logP of 3.45 and a PSA of 29.96 Ų . In contrast, (E)-4-[2-(pyridin-2-yl)vinyl]benzaldehyde (the aldehyde analog) exhibits a logP of approximately 2.9 and a PSA of 43.4 Ų (calculated by the same method), while the saturated ethyl‑bridge analog 1-(4-(2-(pyridin-2-yl)ethyl)phenyl)ethanone shows a logP of approximately 3.6 and a PSA of 29.5 Ų [1]. The 0.5–0.6 logP unit shift and 13 Ų PSA difference relative to the aldehyde significantly affect membrane‑permeability predictions according to Lipinski‑type criteria, while the conjugated vinyl group preserves planarity and π‑stacking capability that the ethyl analog cannot replicate [1].

drug-likeness medicinal chemistry physicochemical properties

Reactivity Differentiation: Acetyl Group Enables Aldol‑Condensation Chemistry Not Accessible to Non‑Carbonyl Analogs

The para‑acetyl group of CAS 938222-20-9 provides a nucleophilic α‑carbon that can undergo base‑catalyzed aldol condensation with aldehydes, generating extended π‑conjugated systems relevant to nonlinear‑optical (NLO) chromophore design. Analogs lacking a carbonyl group (e.g., 4‑styrylpyridine, trans‑4‑methoxystilbazole) cannot engage in this chemistry, while the aldehyde analog (4‑formylstilbazole) undergoes the complementary Claisen–Schmidt reaction with ketones, producing different regiochemical outcomes. In a representative literature example, aldol condensation of 4‑acetylstilbazole with 4‑(dimethylamino)benzaldehyde afforded a triaryl‑α,β‑unsaturated ketone with a measured first hyperpolarizability (β) of 220 × 10⁻³⁰ esu, whereas the analogous aldehyde‑derived donor‑π‑acceptor chromophore gave a β value of 170 × 10⁻³⁰ esu under the same NLO measurement conditions [1].

synthetic building block aldol condensation functional handle

Documented Application Scenarios for 1-{4-[2-(Pyridin-2-yl)ethenyl]phenyl}ethan-1-one — Grounded in Quantitative Evidence


Continuous‑Flow Synthesis of Styrylpyridine Libraries for Medicinal Chemistry

The continuous‑flow Heck protocol that delivers CAS 938222-20-9 in 88 % yield [1] can be directly extended to parallel library synthesis. Procurement of this acetyl‑substituted building block enables rapid diversification via aldol condensation, reductive amination, or oxime formation without requiring de novo optimization of the C–C bond‑forming step. The higher flow‑yield relative to the aldehyde analog (Section 3) reduces starting material cost and purification time in a library production setting.

Donor‑π‑Acceptor Chromophore Development for Nonlinear Optics

The acetyl group serves as a reactive entry point for constructing extended π‑conjugated donor‑π‑acceptor systems. As illustrated by the class‑level NLO evidence (Section 3), aldol condensation of 4‑acetylstilbazole with aromatic aldehydes produces chromophores with first hyperpolarizabilities that can exceed those obtained from aldehyde‑based analogs by ~29 %. Researchers sourcing CAS 938222-20-9 for NLO material design can leverage this synthetic versatility to fine‑tune both absorption maxima and β values [1].

Target‑Specific Screening for Choline Acetyltransferase Inhibition

The styrylpyridine scaffold, including acetyl‑substituted variants, has a historical precedent as an inhibitor of choline acetyltransferase (ChAT) [1]. The para‑acetyl derivative offers a distinct combination of moderate lipophilicity (logP 3.45) and low PSA (29.96 Ų) that positions it favourably within the SAR landscape previously explored for ChAT inhibition. Procurement for biochemical screening campaigns is warranted when the goal is to probe the influence of an electron‑withdrawing but non‑quaternized aryl substituent on enzyme inhibition kinetics.

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